1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone
Description
1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone is a substituted acetophenone derivative characterized by a 1,3-dioxolane ring attached to the para position of the phenyl group and a phenylethanone moiety. This compound (CAS: 868280-61-9) is structurally significant due to the electron-rich 1,3-dioxolane group, which influences its solubility, reactivity, and intermolecular interactions . It is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of antiparasitic agents and heterocyclic compounds .
Properties
IUPAC Name |
1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)17-19-10-11-20-17/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPADIZPGCRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731142 | |
| Record name | 1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868280-61-9 | |
| Record name | 1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of eco-friendly reductants such as glucose in alkaline medium has also been explored .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using reagents like NaBH4 and LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous medium or OsO4 in organic solvents.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Potential use in the synthesis of bioactive molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring can act as a protecting group, preventing unwanted reactions during synthetic processes . The phenylethanone moiety can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Physicochemical Properties
- Dipole Moments: The 1,3-dioxolane group (dipole moment: 1.19 D) increases polarity compared to non-cyclic ethers like diphenyl ether (3.63 D at 30°C) .
- Melting Points: Derivatives with hydroxy or halogen substituents (e.g., 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone) exhibit higher melting points (~90–155°C) due to stronger intermolecular forces, whereas dioxolane-containing compounds have moderate melting points (~80–100°C) .
- Solubility: The dioxolane ring improves solubility in polar aprotic solvents (e.g., dioxane, acetone) compared to purely aromatic analogues like 1,2-diphenylethanone .
Data Tables
Table 1: Comparative Physicochemical Data
| Property | This compound | 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone | Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone |
|---|---|---|---|
| Molecular Weight | 280.31 | 274.73 | 282.30 |
| Melting Point (°C) | ~85–90 (est.) | 90–92 | Not reported |
| Key Functional Group | 1,3-Dioxolane | Chloroethoxy | 1,3-Dioxolane |
| Synthetic Route | Acetal protection/Friedel-Crafts | Alkylation of hydroxy precursors | Condensation with ethylene glycol |
Biological Activity
1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone, often referred to as DPE, is an organic compound characterized by the presence of a 1,3-dioxolane ring attached to a phenyl group, which is further connected to a phenylethanone moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The exploration of DPE's biological activity is crucial for understanding its therapeutic potential and mechanisms of action.
- Molecular Formula : C₁₁H₁₂O₃
- CAS Number : 868280-61-9
The compound's structure includes an aromatic ring that may interact with various biological molecules, enhancing its reactivity and stability in biological systems.
The biological activity of DPE is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can alter enzymatic activity and influence various cellular pathways. Although detailed studies are still needed to elucidate the exact mechanisms, preliminary research suggests that the dioxolane ring may enhance binding affinity to biomolecules, potentially leading to significant biological effects .
Antimicrobial Activity
Research indicates that DPE and its derivatives exhibit notable antimicrobial properties . The compound has been tested against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth. For instance, studies have shown that modifications in the chemical structure can enhance its antimicrobial efficacy, making it a candidate for further pharmacological investigation.
Anticancer Properties
DPE has also been evaluated for its anticancer activity . In vitro studies suggest that it may induce apoptosis in cancer cell lines. For example, compounds structurally related to DPE have demonstrated significant cytotoxic effects against human colon cancer cells (HCT 116), with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Summary of Biological Activities of DPE
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacteria/Fungi | Inhibition of growth | |
| Anticancer | HCT 116 Cell Line | Induction of apoptosis | |
| Enzyme Interaction | Various Enzymes | Alteration of activity |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of DPE-related compounds, one derivative exhibited an IC50 value of 4.363 μM against HCT 116 cells, showcasing superior potency compared to traditional agents. This suggests that modifications in the dioxolane structure can significantly enhance anticancer efficacy .
Future Directions
Further research is essential to explore the full spectrum of biological activities associated with DPE. Potential areas for investigation include:
- Mechanistic Studies : Detailed investigations into how DPE interacts with specific molecular targets.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of DPE in animal models.
- Therapeutic Applications : Exploring the potential use of DPE in drug formulations for treating infections or cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
